Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE: is an organic compound with a complex structure, featuring a thiophene ring substituted with ethyl, chloro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide through an amination reaction. The final step involves the formation of the thiophene ring and esterification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ethyl group on the thiophene ring can be substituted with other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-nitrobenzamide
- 2-Chloro-5-nitrobenzoic acid
- Ethyl 2-(2-chloro-5-nitrobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate
Uniqueness: ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C16H15ClN2O5S |
---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-3-10-8-12(16(21)24-4-2)15(25-10)18-14(20)11-7-9(19(22)23)5-6-13(11)17/h5-8H,3-4H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
VOIUSUOXVCSUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.